molecular formula C9H13N B123547 (R)-(+)-1-Phenylpropylamine CAS No. 3082-64-2

(R)-(+)-1-Phenylpropylamine

Cat. No. B123547
CAS RN: 3082-64-2
M. Wt: 135.21 g/mol
InChI Key: AQFLVLHRZFLDDV-SECBINFHSA-N
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Description

This would include the basic information about the compound such as its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, and stability of the compound.


Scientific Research Applications

Chiral Synthesis and Absolute Configuration Studies

  • Mizuno et al. (1967) demonstrated the absolute configuration of (R)-(+)-1-Phenylpropylamine, establishing its configuration as R series through chemical correlation with R (-)-isovaline (H. Mizuno, S. Terashima, K. Achiwa, S. Yamada, 1967).
  • Murray-Rust et al. (1982) confirmed the absolute S configuration of (S)-α-Methyl-N-(phenylmethyl)benzenepropanamine hydrochloride, a compound closely related to (R)-(+)-1-Phenylpropylamine, through X-ray crystallography (Peter Murray-Rust, J. Murray-Rust, D. Hartley, J. Clifton, 1982).

Cyclometalation and Metal Complexes

Applications in Asymmetric Synthesis

Photophysical Studies

Spectroscopic Investigation

  • Ünal et al. (2009) explored the stable forms of 3-phenylpropylamine, a compound structurally similar to (R)-(+)-1-Phenylpropylamine, using spectroscopic methods (A. Ünal, M. Şenyel, Ş. Şentürk, 2009).

Nanoparticle-Based Catalysis

Safety And Hazards

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

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properties

IUPAC Name

(1R)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415973
Record name (R)-(+)-1-Phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Phenylpropylamine

CAS RN

3082-64-2
Record name (+)-1-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-alpha -Ethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1-Phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-Phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The mixture of 1-(7,8-dihydro-naphthalen-1-yl)-ethanone (10) (172 mg, 1.0 mmol) and 3-(3-trifluoromethyl-phenyl)-propylamine (13) (204 mg, 1.0 mmol) in titanium (IV) isopropoxide (1 mL) was stirred at room temperature overnight. Methanol(5 mL) was added followed by addition of sodium borohydride (55 mg, 2.0 mmol). The reaction mixture was stirred at room temperature for 1 hour and evaporated to dryness. The crude product was purified by chromatography on silica gel, loaded with dichloromethane and eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide. The pure fractions were combined and evaporated to give a colorless oil. The product was converted to a hydrochloride salt by addition of 1 N HCl in ethyl ether. Evaporation gave compound (1) as an off-white solid (325 mg, 82.2%).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J Jiang, X Chen, J Feng, Q Wu, D Zhu - Journal of Molecular Catalysis B …, 2014 - Elsevier
A new (S)-enantioselective ω-transaminase (ω-TA) gene from Burkholderia vietnamiensis G4 was functionally expressed in Escherichia coli BL21 (DE3), and the purified recombinant N-…
Number of citations: 35 www.sciencedirect.com
ZK Zhu, T Zhu, S You, P Yu, J Wu, Y Zeng, Q Guan, Z Li… - Small, 2023 - Wiley Online Library
… (Supporting Information), the values of 1 and 2-R are determined to be 5.94 × 10−5 and 3.08 × 10−5 cm2 V−1, respectively, which is comparable to those of 0D (R-1-phenylpropylamine)…
Number of citations: 2 onlinelibrary.wiley.com
JB Sortais, N Pannetier, A Holuigue, L Barloy… - …, 2007 - ACS Publications
The cyclometalation of chiral and achiral primary amines occurred readily with Ru(II), Rh(III), and Ir(III) derivatives. Thus, the metalation of (R)-1-phenylethylamine by [(η 6 -benzene)…
Number of citations: 84 pubs.acs.org
T Zhu, K Zhang, C Ji, X Zhang, H Ye, Y Zou, J Luo - Small, 2022 - Wiley Online Library
Multilayered chiral hybrid perovskites are highly desired for highly‐sensitive circularly polarized light (CPL) detection rooted in their efficient charge transport and strong chiroptical …
Number of citations: 6 onlinelibrary.wiley.com
ZK Zhu, T Zhu, J Wu, S You, P Yu, X Liu… - Advanced Functional …, 2023 - Wiley Online Library
2D chiral hybrid perovskites have recently emerged as outstanding semiconductor materials. However, most of the reported 2D chiral perovskites have limited structural types and …
Number of citations: 2 onlinelibrary.wiley.com
EI Musina, AA Karasik, AS Balueva… - European Journal of …, 2012 - Wiley Online Library
Cyclic seven‐membered bisphosphanes, namely 1‐aza‐3,6‐diphosphacycloheptanes 3–5 (3: 3,6‐diphenyl‐1‐(1‐phenylethyl)‐1‐aza‐3,6‐diphosphacycloheptane; 4: 1‐[(1R)‐1‐(4′‐…
M Pallavicini, E Valoti, L Villa, O Piccolo - Tetrahedron: Asymmetry, 2000 - Elsevier
1-Phenyl-2-propenylamine 2, 1-phenyl-2-propinylamine 3, 1-(1-cyclohexenyl)ethylamine 4, (E)-2-ethylidenecyclohexylamine 5 and α-methylallylamine hydrochloride 6 were selected …
Number of citations: 22 www.sciencedirect.com
G Deng, S Malola, P Yuan, X Liu… - Angewandte Chemie …, 2021 - Wiley Online Library
… In this work, R-1-phenylpropylamine (R-1-PPA) and S-1-phenylpropylamine (S-1-PPA), a pair of commercially available chiral amines, were chosen. These two enantiomeric amines …
Number of citations: 35 onlinelibrary.wiley.com
H Zhang, J Shu, B Yang, P Zhang, P Ma - Talanta, 2018 - Elsevier
Many organic amines that comprise a benzene ring are policy-sensitive because of their toxicity and links to social harm. However, to date, detection of such compounds mainly relies …
Number of citations: 17 www.sciencedirect.com
S You, ZK Zhu, S Dai, J Wu, Q Guan… - Advanced Functional …, 2023 - Wiley Online Library
Lead halide perovskites have made great advance in direct X‐ray detection, however the presence of toxic lead and the requirement of high working voltages severely limit their …
Number of citations: 5 onlinelibrary.wiley.com

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